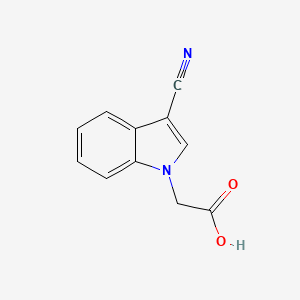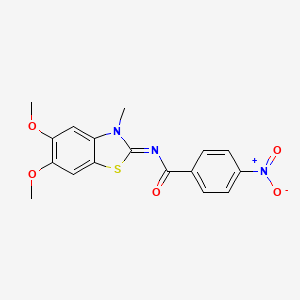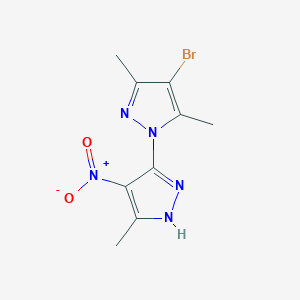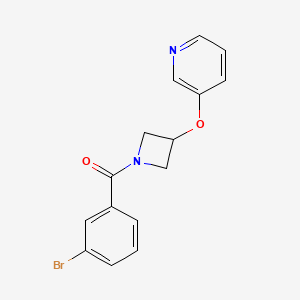![molecular formula C18H25Br2NO2S B2783162 1,3-dibromo-5-dodecyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione CAS No. 773881-47-3](/img/structure/B2783162.png)
1,3-dibromo-5-dodecyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dibromo-5-dodecyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione, commonly referred to as 1,3-DBDTP, is a thienopyrrole-based compound that has recently gained attention in the scientific community due to its potential applications in various fields, such as organic synthesis and medicinal chemistry. 1,3-DBDTP is a highly polar, aromatic compound that has been studied for its unique properties, including its solubility in both organic and aqueous solvents, its low toxicity, and its ability to form stable complexes with metal ions.
Aplicaciones Científicas De Investigación
Organic Photovoltaic (OPV) Devices
This compound is utilized as an n-type semiconductor or electron acceptor material in OPV devices . Its strong electron-withdrawing capability allows it to be an effective material for creating low bandgap polymers. These polymers are essential for the development of bulk heterojunction solar cells , which are a type of solar cell that blends electron donors and acceptors to create a photoactive layer .
Polymer Solar Cells
In polymer solar cells, 1,3-dibromo-5-dodecyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione is used to synthesize low bandgap polymers. These polymers can absorb a broader spectrum of sunlight, which is crucial for enhancing the power conversion efficiency (PCE) of the solar cells .
Electron Acceptor Material
As an electron acceptor, this compound contributes to the separation of charge carriers in solar cells. It helps in transporting electrons from the photoactive layer to the electrode, thus improving the overall efficiency and stability of the OPV devices .
N-type Semiconductors
The compound’s role as an n-type semiconductor is pivotal in creating a p-n junction within solar cells. This junction is where the photogenerated electron-hole pairs are separated, leading to the generation of electric current .
Low Bandgap Polymer Synthesis
The synthesis of low bandgap polymers using this compound is vital for developing new materials that can operate under lower light conditions, potentially opening up new applications for OPVs in indoor or low-light environments .
Material Research and Development
This compound’s properties make it a subject of interest in material science research, particularly in exploring new materials for electronic and optoelectronic applications. Its ability to act as an electron acceptor can be harnessed in various other semiconductor-based technologies .
Propiedades
IUPAC Name |
1,3-dibromo-5-dodecylthieno[3,4-c]pyrrole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25Br2NO2S/c1-2-3-4-5-6-7-8-9-10-11-12-21-17(22)13-14(18(21)23)16(20)24-15(13)19/h2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMZNXNFQFEBMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN1C(=O)C2=C(SC(=C2C1=O)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25Br2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Benzamido-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid](/img/structure/B2783079.png)


![4-Amino-5-benzoyl-2-[(4-tert-butylphenyl)methylsulfanyl]thiophene-3-carbonitrile](/img/structure/B2783084.png)
![2-cyclopentyl-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2783087.png)





![3-(3-methylphenyl)-N-[4-(methylthio)benzyl]-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2783098.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-chloro-6-fluorobenzamide](/img/structure/B2783102.png)